molecular formula C6H7F2IN2 B2743944 5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole CAS No. 1856032-78-4

5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole

Cat. No.: B2743944
CAS No.: 1856032-78-4
M. Wt: 272.037
InChI Key: AZJLJUNPDCPGIG-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of difluoromethyl and iodine substituents on the pyrazole ring imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents under specific reaction conditions . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction parameters to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts (e.g., palladium, nickel), halogenating agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-1-ethyl-4-iodo-1H-pyrazole is unique due to the combination of the difluoromethyl and iodine substituents on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

5-(difluoromethyl)-1-ethyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2IN2/c1-2-11-5(6(7)8)4(9)3-10-11/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJLJUNPDCPGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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